

# **Application Notes and Protocols for IR-806 Functionalization in Targeted Molecular Imaging**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of the near-infrared (NIR) fluorescent dye **IR-806** for targeted molecular imaging. Detailed protocols for conjugation to antibodies and peptides are provided, along with data on the characterization and application of these probes in preclinical models.

### **Introduction to IR-806**

**IR-806** is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, typically with an absorption maximum around 806 nm.[1][2] This spectral window is advantageous for in vivo imaging due to reduced light scattering and absorption by biological tissues, leading to deeper tissue penetration and higher signal-to-background ratios.[3] The inherent chemical structure of **IR-806** allows for straightforward functionalization, making it a versatile tool for developing targeted imaging agents.

## Functionalization Strategies for Targeted Imaging Probes

The development of targeted molecular imaging probes involves the covalent attachment of a targeting ligand to the imaging agent, in this case, **IR-806**. The choice of targeting ligand dictates the biological target of the probe. Common targeting moieties include antibodies,



antibody fragments, peptides, and small molecules that recognize specific cell surface receptors or other disease-associated markers.

A widely used method for conjugating **IR-806** to proteins and peptides is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye.[4] The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a peptide) to form a stable amide bond.

# Application Note 1: Functionalization of IR-806 with an RGD Peptide for Integrin $\alpha v \beta 3$ Targeting

Target: Integrin  $\alpha\nu\beta3$  is a cell surface receptor that is overexpressed on various tumor cells and activated endothelial cells during angiogenesis.[2][5] The tripeptide motif Arginine-Glycine-Aspartic acid (RGD) is a well-established ligand for integrin  $\alpha\nu\beta3$ .[1][2]

Probe: IR-806-c(RGDyK)

**Ouantitative Data Summary** 

Parameter	Value	Reference
Binding Affinity (IC50) of c(RGDyK)	~20 nM	[6] (Analogous system)
In Vivo Tumor-to-Background Ratio (TBR) of Cy7- E{E[c(RGDyK)]2}2 (Tetramer)	4.35 ± 0.26 (4h post-injection)	[7]
In Vivo Tumor-to-Background Ratio (TBR) of QD800-RGD	$4.26 \pm 0.08$ (1h post-injection)	[8]

Note: Data for directly analogous **IR-806**-RGD conjugates is limited. The provided data from similar NIR dye-RGD conjugates serves as a reference for expected performance.

## **Experimental Protocols**

Protocol 1: Conjugation of IR-806 NHS Ester to c(RGDyK) Peptide



This protocol describes the conjugation of an NHS-ester functionalized **IR-806** to the lysine residue of the cyclic peptide c(RGDyK).

### Materials:

- IR-806 NHS ester
- c(RGDyK) peptide
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.3)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS)

### Procedure:

- Prepare IR-806 NHS Ester Solution: Dissolve IR-806 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Prepare Peptide Solution: Dissolve c(RGDyK) peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.
- Conjugation Reaction: Add a 5-10 molar excess of the IR-806 NHS ester solution to the peptide solution.
- Incubation: Gently mix the reaction mixture and incubate for 1-2 hours at room temperature, protected from light.
- Purification: Purify the IR-806-c(RGDyK) conjugate from unreacted dye and peptide using a
  pre-equilibrated size-exclusion chromatography column with PBS as the eluent.
- Characterization:
  - Confirm conjugation and purity using HPLC.



- Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the peptide) and ~806 nm (for IR-806).
- Verify the mass of the conjugate using mass spectrometry (MALDI-TOF or ESI-MS).[9][10]

### Protocol 2: In Vitro Binding Affinity Assay

This protocol outlines a competitive binding assay to determine the binding affinity of the **IR-806**-c(RGDyK) conjugate to integrin  $\alpha\nu\beta3$ -expressing cells.

### Materials:

- Integrin αvβ3-positive cells (e.g., U87MG human glioblastoma cells)
- Integrin αvβ3-negative cells (as a control)
- IR-806-c(RGDyK) conjugate
- Known competitive ligand for integrin ανβ3 (e.g., unlabeled c(RGDyK))
- Cell culture medium and supplements
- Binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2)
- Fluorescence plate reader or flow cytometer

### Procedure:

- Cell Seeding: Seed integrin  $\alpha \nu \beta 3$ -positive and negative cells in a 96-well plate and allow them to adhere overnight.
- · Competition Assay:
  - Add increasing concentrations of the unlabeled competitor (c(RGDyK)) to the wells.
  - Add a fixed, low concentration of the IR-806-c(RGDyK) conjugate to all wells.
- Incubation: Incubate the plate at 4°C for 2-4 hours to allow binding to reach equilibrium.



- Washing: Gently wash the cells with cold binding buffer to remove unbound probe.
- Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader.
- Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol 3: In Vivo Molecular Imaging in a Murine Xenograft Model

This protocol describes the use of **IR-806**-c(RGDyK) for in vivo imaging of tumors that overexpress integrin  $\alpha v\beta 3$ .

### Materials:

- Immunocompromised mice (e.g., nude mice)
- Integrin ανβ3-positive tumor cells (e.g., U87MG)
- IR-806-c(RGDyK) conjugate in sterile PBS
- In vivo fluorescence imaging system
- Anesthesia (e.g., isoflurane)

#### Procedure:

- Tumor Inoculation: Subcutaneously inoculate mice with integrin αvβ3-positive tumor cells.
   Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
- Probe Administration: Intravenously inject the IR-806-c(RGDyK) conjugate (typically 1-10 nmol per mouse) via the tail vein.
- Fluorescence Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system with appropriate excitation and emission filters for IR-806.[11][12]



- Image Analysis:
  - Draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (e.g., muscle) to quantify the fluorescence signal.
  - Calculate the tumor-to-background ratio (TBR) at each time point.
- Biodistribution (Optional): At the final time point, euthanize the mice and excise the tumor and major organs for ex vivo fluorescence imaging to confirm the in vivo findings and determine the biodistribution of the probe.

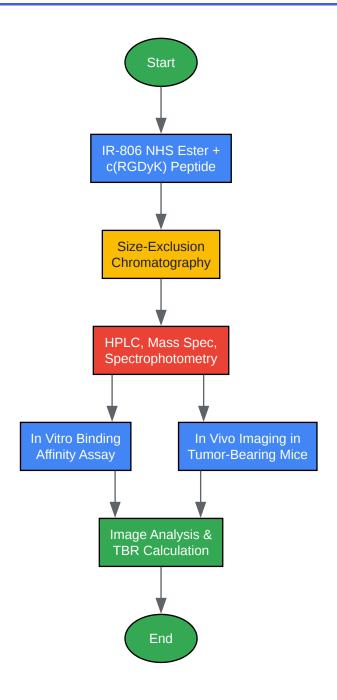
## **Signaling Pathway and Workflow Diagrams**



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Caption: Integrin  $\alpha \nu \beta 3$  signaling pathway initiated by IR-806-RGD binding.





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Caption: Experimental workflow for **IR-806**-RGD probe development and evaluation.

## Application Note 2: Functionalization of IR-806 with Cetuximab for EGFR Targeting

Target: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that is frequently overexpressed in a variety of solid tumors, including colorectal, head



and neck, and non-small cell lung cancers.[13][14] Cetuximab is a monoclonal antibody that specifically targets the extracellular domain of EGFR.[14][15]

Probe: IR-806-Cetuximab

**Quantitative Data Summary** 

Parameter	Value	Reference
Binding Affinity (Kd) of Cetuximab	0.1–0.2 nM	[16]
Degree of Labeling (DOL) for IRDye800CW-Cetuximab	2.128	[17] (Analogous system)
In Vivo Tumor Uptake of 125I- mAb 806 (similar EGFR antibody)	13.7 ± 3.3 %ID/g (4h post-injection)	[9]
In Vivo Tumor-to-Background Ratio of Cetuximab- IRDye800CW	~3.5 (48h post-injection)	[17] (Analogous system)

Note: Specific quantitative data for **IR-806**-Cetuximab is not readily available. The provided data for analogous systems can be used as a benchmark.

### **Experimental Protocols**

Protocol 4: Conjugation of IR-806 NHS Ester to Cetuximab

This protocol details the labeling of Cetuximab with IR-806 NHS ester.

### Materials:

- · Cetuximab antibody
- IR-806 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)



- 1 M Sodium Bicarbonate buffer (pH 8.5)
- Phosphate Buffered Saline (PBS), pH 7.4
- Spin desalting columns or dialysis cassette (10 kDa MWCO)

### Procedure:

- Prepare Cetuximab: If necessary, buffer exchange Cetuximab into 1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 2-5 mg/mL.
- Prepare IR-806 NHS Ester: Dissolve IR-806 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction: Add a 5-15 molar excess of the dissolved IR-806 NHS ester to the Cetuximab solution.
- Incubation: Gently mix and incubate the reaction for 2 hours at room temperature in the dark.
- Purification: Remove unconjugated dye by passing the reaction mixture through a spin desalting column pre-equilibrated with PBS or by dialysis against PBS.[3][18]
- Characterization:
  - Determine the protein concentration and degree of labeling (DOL) by measuring the absorbance at 280 nm and ~806 nm.
  - Assess the purity and aggregation of the conjugate using SDS-PAGE and size-exclusion chromatography.
  - Confirm the integrity of the conjugate by mass spectrometry.[8][19]

Protocol 5: In Vitro Immunoreactivity Assay

This protocol is to ensure that the conjugation process has not compromised the binding of Cetuximab to EGFR.

Materials:



- EGFR-positive cells (e.g., A431 human epidermoid carcinoma cells)
- EGFR-negative cells
- IR-806-Cetuximab conjugate
- Unlabeled Cetuximab
- Flow cytometer or fluorescence microscope

### Procedure:

- Cell Preparation: Harvest and wash EGFR-positive and negative cells.
- Binding: Incubate the cells with a saturating concentration of IR-806-Cetuximab for 1 hour on ice. For competition, pre-incubate cells with an excess of unlabeled Cetuximab before adding the labeled antibody.
- Washing: Wash the cells with cold PBS to remove unbound antibody.
- Analysis: Analyze the cell-associated fluorescence using a flow cytometer or visualize under a fluorescence microscope. A significant reduction in fluorescence in the presence of the competitor indicates specific binding.

Protocol 6: In Vivo Molecular Imaging in an Orthotopic Head and Neck Cancer Model

This protocol describes the use of **IR-806**-Cetuximab for imaging EGFR-expressing tumors in an orthotopic mouse model.

### Materials:

- Immunocompromised mice
- EGFR-positive head and neck cancer cells (e.g., OSC-19)
- IR-806-Cetuximab conjugate in sterile PBS
- In vivo fluorescence imaging system



- Surgical microscope (for orthotopic injection)
- Anesthesia

#### Procedure:

- Orthotopic Tumor Implantation: Surgically implant EGFR-positive cancer cells into the tongue or buccal mucosa of anesthetized mice.
- Tumor Growth: Allow the tumors to establish and grow for 1-2 weeks.
- Probe Administration: Intravenously inject the IR-806-Cetuximab conjugate (typically 1-5 mg/kg).
- Longitudinal Imaging: Acquire fluorescence images at multiple time points (e.g., 24, 48, 72, and 96 hours) post-injection to monitor probe accumulation and clearance.
- Image-Guided Surgery (Optional): At a time point with optimal tumor-to-background contrast, perform fluorescence-guided surgery to resect the tumor, using the NIR signal to define tumor margins.
- Biodistribution: Following the final imaging session, perform ex vivo analysis of the tumor and major organs to confirm probe distribution.

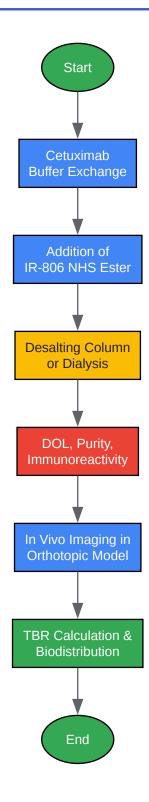
### **Signaling Pathway and Workflow Diagrams**



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Caption: EGFR signaling pathway and the inhibitory action of IR-806-Cetuximab.





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Caption: Workflow for the development and evaluation of IR-806-Cetuximab.



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